Product packaging for Acetylpyran-2-one(Cat. No.:)

Acetylpyran-2-one

Cat. No.: B13835516
M. Wt: 138.12 g/mol
InChI Key: GHDWIOYZXHAFKH-UHFFFAOYSA-N
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Description

Acetylpyran-2-one refers to a class of pyran-2-one derivatives substituted with an acetyl group. A specific example is 5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one (linear formula: C₈H₇ClO₃), a compound characterized by its pyran ring system with substituents at the 3-, 5-, and 6-positions. This molecule is commercially available (e.g., AldrichCPR product S894265) and serves as a precursor or intermediate in organic synthesis due to its reactive α,β-unsaturated lactone structure . The acetyl group at position 5 enhances electron-withdrawing effects, influencing its reactivity in cycloadditions or nucleophilic substitutions, while the chloro and methyl groups modulate steric and electronic properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3 B13835516 Acetylpyran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

IUPAC Name

3-acetylpyran-2-one

InChI

InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3

InChI Key

GHDWIOYZXHAFKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=COC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound generally involves the construction of the pyran-2-one ring system followed by the introduction of the acetyl group at the 3-position. Common strategies include:

One-Pot Synthesis via Orthoester and Aminopyridine Derivatives

A notable method described by Tikhomolova et al. (2023) involves a one-pot synthesis of 3-hetarylaminomethylidene derivatives of furan-2(3H)-ones, which are structurally related to this compound derivatives. This method uses a three-component reaction of a 5-arylfuran-2(3H)-one, triethyl orthoformate, and heterocyclic amines under reflux in polar protic solvents such as absolute isopropyl alcohol. The reaction proceeds efficiently with high yields (up to 75%) and short reaction times (25–40 minutes), depending on the solvent used.

Entry Solvent Heating Method Time (min) Yield (Z:E) (%)
1 Ethanol Reflux 30 67
2 Isopropyl alcohol Reflux 25 75
3 1,4-Dioxane Reflux 32 70
4 Toluene Reflux 35 65
5 Benzene Reflux 40 60

The mechanism involves nucleophilic addition of amines to triethyl orthoformate, forming an imine intermediate, which then reacts with the furanone to yield the desired product after elimination of ethanol. This method is advantageous due to its simplicity, high yield, and ease of purification.

Synthesis via Acylation Using Zinc Chloride Catalyst

Another approach, although more related to 2-acetylfuran but applicable in principle to this compound derivatives, involves the acylation of furans with diacetyl oxide in the presence of acetic acid and zinc chloride catalyst. This method operates at moderate temperatures (20–110 °C) for 3–5 hours and employs underpressure distillation for purification. The zinc chloride acts as a Lewis acid catalyst to facilitate the acylation, improving reaction efficiency and reducing by-products.

Key parameters include:

  • Zinc chloride loading: 1–10% relative to diacetyl oxide.
  • Molar ratio of acetic acid to diacetyl oxide: 0.1 to 1:1.
  • Purification by underpressure distillation at 20–100 mbar and 80–110 °C.

This method reduces the complexity of post-reaction processing by avoiding neutralization and solvent extraction steps, thus lowering energy consumption and environmental impact.

Preparation of 4-Hydroxyl-3-acetyl-pyran-2-one Derivatives

A method reported for related pyran-2-one derivatives involves the reaction of phenols with methyl chloroacetate in the presence of potassium carbonate in N,N-dimethylformamide at 50 °C, followed by cyclization to form 4-hydroxyl-3-acetyl-pyran-2-one derivatives. Subsequent treatment with amines and triethylamine under reflux in ethanol yields amino-substituted this compound derivatives with good yields (~77%).

Spectroscopic and Analytical Data Supporting Preparation

The synthesized this compound derivatives are characterized by IR, NMR, and mass spectrometry to confirm structure and purity. For example, IR spectra show characteristic carbonyl stretching frequencies around 1700 cm^-1, and ^1H NMR spectra display singlets corresponding to acetyl methyl groups and pyran ring protons. These data confirm successful acetylation and ring formation.

Comparative Summary of Preparation Methods

Method Reaction Type Conditions Yield (%) Advantages Limitations
One-pot three-component reaction Condensation/One-pot Reflux in isopropyl alcohol, 25 min 75 High yield, short time, easy purification Limited to certain amines
Acylation with zinc chloride catalyst Acylation 20–110 °C, 3–5 h, underpressure distillation Not specified Efficient catalysis, simple purification Requires zinc chloride catalyst
Phenol methyl chloroacetate reaction Nucleophilic substitution and cyclization 50 °C, 12 h; reflux with amines 12 h ~77 Good yields, versatile derivatives Longer reaction times

Chemical Reactions Analysis

Types of Reactions

Acetylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of acetylpyran-2-one exhibit significant anticancer properties. For instance, compounds synthesized from this compound have shown potent activity against various cancer cell lines, including HepG2 (human liver carcinoma) and MDA-MB-231 (breast cancer) cells. The compound's mechanism often involves the induction of apoptosis and inhibition of cell proliferation. A study reported an IC50 value of 2.57 µM against HepG2 cells, demonstrating its potential as a therapeutic agent for liver cancer .

Antimicrobial Properties
this compound derivatives have also been evaluated for their antimicrobial activities. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives demonstrated notable antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .

Food Science Applications

Flavoring Agent
this compound is recognized for its flavoring properties. It has been used as a sensory additive in animal feed due to its almond-like aroma. The European Food Safety Authority has assessed its safety for use at levels up to 0.5 mg/kg in animal feed without adverse effects . This application highlights its importance in enhancing the palatability of animal diets.

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules
this compound serves as a valuable building block in synthetic organic chemistry. It has been utilized in the synthesis of complex natural products such as Aspergillide C through alkylative carboxylation processes. This method allows for the formation of β-ketoesters that are crucial intermediates in the synthesis of various biologically active compounds .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer activityIC50 = 2.57 µM against HepG2 cells
Antimicrobial propertiesEffective against E. coli and S. aureus
Food ScienceFlavoring agentSafe for use at 0.5 mg/kg in animal feed
Synthetic Organic ChemistrySynthesis of complex moleculesUsed in the synthesis of Aspergillide C

Case Studies

Case Study 1: Anticancer Research
A study focused on synthesizing new this compound derivatives and evaluating their anticancer activity against HepG2 cells revealed that specific modifications to the acetyl group significantly enhanced cytotoxicity. The research concluded that these derivatives could serve as promising candidates for further development into anticancer drugs.

Case Study 2: Flavoring Agent Assessment
The evaluation of this compound as a flavoring agent involved tolerance studies on livestock. Results indicated no adverse effects at recommended levels, supporting its safe use in enhancing feed palatability across various animal species.

Mechanism of Action

The mechanism by which acetylpyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyran-2-one derivatives share a common lactone core but exhibit distinct physicochemical and synthetic behaviors depending on substituents. Below is a comparative analysis with structurally related compounds:

Structural and Functional Differences

Compound Name Molecular Formula Substituents (Positions) Key Features
5-Acetyl-3-chloro-6-methyl-2H-pyran-2-one C₈H₇ClO₃ Acetyl (5), Cl (3), CH₃ (6) High electrophilicity due to acetyl; steric hindrance from methyl and chloro groups
2H-Pyran-2-one C₅H₄O₂ None (parent structure) Simpler synthesis (acetic acid + acetylene under H₂SO₄ catalysis); used as a benchmark
Pyridin-2-one derivatives Varies e.g., 4-(dimethylamino)phenyl, hydroxy Aromatic nitrogen-containing ring; redox-active, used in medicinal chemistry
3-(Dimethylamino)-propenoyl-4-hydroxy-6-methyl-2H-pyran-2-one C₁₂H₁₇NO₄ Dimethylamino (3), hydroxy (4) Enhanced solubility in polar solvents; potential for hydrogen bonding

Research Findings and Challenges

  • Reactivity Trends : The acetyl group in Acetylpyran-2-one increases electrophilicity at the α-position, enabling nucleophilic attacks, but steric effects from substituents reduce reaction rates compared to unsubstituted pyran-2-one .
  • Synthetic Limitations : Multi-substituted pyran-2-ones (e.g., this compound) face challenges in regioselective functionalization, requiring advanced catalysts or protective strategies .
  • Biological Relevance : Pyridin-2-ones show higher bioactivity (e.g., antimicrobial) compared to pyran-2-ones, attributed to nitrogen’s role in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a reproducible synthesis protocol for Acetylpyran-2-one?

  • Answer : Focus on reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification methods (e.g., recrystallization or chromatography). Ensure detailed documentation of procedural deviations, such as pH adjustments or byproduct formation. For reproducibility, provide spectral data (NMR, IR) and purity metrics (HPLC, melting point) .
  • Methodological Guidance : Follow the Beilstein Journal’s experimental section guidelines: include only essential compounds in the main text (≤5), with extended datasets in supplementary materials. Validate new compounds via elemental analysis and cross-reference known compounds with literature .

Q. How can researchers resolve discrepancies in reported tautomeric equilibria of this compound in different solvents?

  • Answer : Use a combination of spectroscopic techniques (UV-Vis for keto-enol ratios, 1^1H/13^{13}C NMR for structural shifts) and computational modeling (DFT calculations for energy minimization). Compare results across solvents (polar vs. nonpolar) to isolate solvent effects .
  • Data Contradiction Analysis : Cross-validate findings with prior studies, explicitly addressing variables like temperature and concentration. Document statistical significance of observed shifts (e.g., p-values for NMR peak integrations) .

Q. What analytical techniques are essential for confirming the identity of this compound derivatives?

  • Answer : High-resolution mass spectrometry (HRMS) for molecular formula validation, X-ray crystallography for structural elucidation, and 1^1H/13^{13}C NMR for functional group analysis. For purity, use TLC or HPLC with ≥95% purity thresholds .
  • Best Practices : Align characterization data with IUPAC standards (e.g., PubChem records for canonical SMILES: CC1=CC(=C(C(=O)O1)C(=O)C)O) .

Advanced Research Questions

Q. How can mechanistic studies of this compound’s reactivity be optimized to account for competing reaction pathways?

  • Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Use LC-MS to monitor transient species and isotopic labeling (e.g., 18^{18}O) to track oxygen migration. Validate mechanisms via Eyring plots for activation parameters .
  • Experimental Design : Predefine hypotheses (e.g., nucleophilic vs. electrophilic dominance) and control variables (moisture, oxygen levels). Use supplemental materials for raw kinetic data and computational inputs .

Q. What strategies mitigate bias when interpreting contradictory bioactivity data for this compound in antimicrobial assays?

  • Answer : Standardize assay protocols (e.g., MIC values via broth microdilution) and include positive/negative controls. Perform blind analyses to reduce observer bias. Use meta-analyses to reconcile conflicting results, emphasizing effect sizes over p-values .
  • Data Integrity : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Disclose all raw data, including outliers, in supplementary files .

Q. How can computational models predict this compound’s interactions with biological targets more accurately?

  • Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., SPR for binding affinity). Calibrate force fields using crystallographic data from homologous systems .
  • Reproducibility : Archive simulation parameters (e.g., solvation models, cutoff distances) and scripts in public repositories (Zenodo, GitHub) .

Q. What ethical and methodological safeguards are critical when studying this compound’s toxicity in cell cultures?

  • Answer : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT, LDH release). Include dose-response curves and negative controls (untreated cells). Disclose conflicts of interest and obtain ethical approval for human cell lines .
  • Documentation : Provide raw viability data, cell passage numbers, and incubation conditions. Use plagiarism-checking software for manuscript integrity .

Methodological Notes

  • Data Presentation : Avoid duplicating figures/tables in text; use supplementary materials for large datasets (e.g., crystallographic CIF files) .
  • Literature Review : Cite primary sources for synthesis protocols and bioactivity claims, avoiding unreliable platforms (e.g., benchchem.com ) .
  • Language Precision : Define non-standard abbreviations (e.g., DFT: Density Functional Theory) and ensure grammar clarity via native-English editing .

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